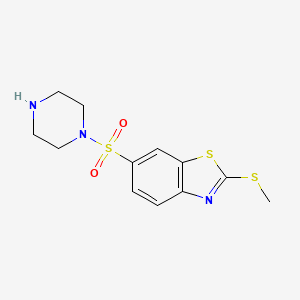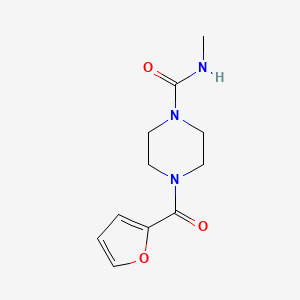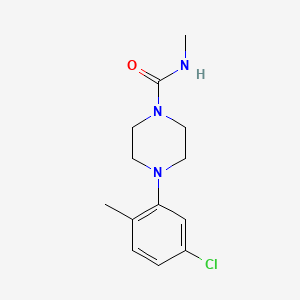![molecular formula C20H19N5OS B4438710 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438710.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone
Overview
Description
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone, also known as PTPIE, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone is not completely understood. However, it has been proposed that 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone exerts its therapeutic effects by modulating several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress-induced damage. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, the limitations of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone include its poor solubility in water, which can limit its bioavailability, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone. These include the development of more efficient synthesis methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for other diseases such as cardiovascular and metabolic disorders, and the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety.
Conclusion:
In conclusion, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been found to exhibit several beneficial properties. However, further research is needed to fully understand its therapeutic potential and to overcome its limitations.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone has also been shown to possess neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(1-propylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-2-12-24-13-17(16-10-6-7-11-18(16)24)19(26)14-27-20-21-22-23-25(20)15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIONJVDBJMHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



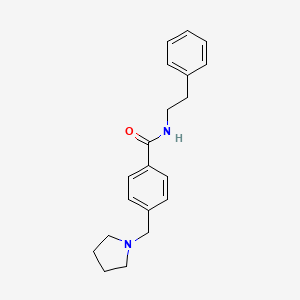
![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
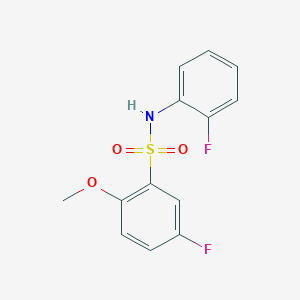
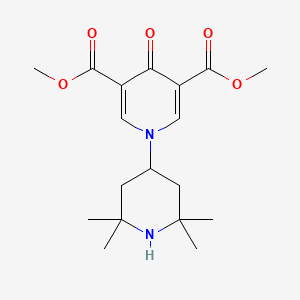
![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)

![N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)
![N-cyclopentyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438688.png)


